5,7-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Description
The compound “5,7-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide” is a heterocyclic compound. It has a molecular formula of C18H18N8O, an average mass of 362.388 Da, and a monoisotopic mass of 362.160370 Da .
Molecular Structure Analysis
The compound contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The IR absorption spectra of similar compounds have shown signals for C=O groups at 1650–1712 cm−1 .Mechanism of Action
Target of Action
The compound, 5,7-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, belongs to the class of triazole compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes . .
Mode of Action
Triazole compounds are known for their ability to bind in the biological system with various enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in the observed biological activities .
Biochemical Pathways
Triazole compounds are known to show a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the wide range of biological activities exhibited by triazole compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Future Directions
Properties
IUPAC Name |
5,7-dimethyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O/c1-12-10-13(2)26-18(21-12)23-16(24-26)17(27)22-15(11-25-19-8-9-20-25)14-6-4-3-5-7-14/h3-10,15H,11H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGSHGRUJSIZDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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